2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
Description
This compound features a thiazole ring substituted with a 2-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The carboxamide group at position 5 bridges to a 1,3,4-thiadiazole ring, which bears an isopropyl (propan-2-yl) substituent in the (2E)-configuration . Such dual heterocyclic systems are known for their bioactivity, particularly in antimicrobial and anticancer applications .
Properties
Molecular Formula |
C16H15ClN4OS2 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H15ClN4OS2/c1-8(2)14-20-21-16(24-14)19-13(22)12-9(3)18-15(23-12)10-6-4-5-7-11(10)17/h4-8H,1-3H3,(H,19,21,22) |
InChI Key |
JYIAPKPROIFWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this target compound:
-
α-Haloketone Preparation : 2-Chlorophenylacetone is treated with bromine in acetic acid to yield 2-bromo-1-(2-chlorophenyl)propan-1-one.
-
Thioamide Formation : Thiourea reacts with the α-bromoketone in ethanol under reflux (12 h, 78°C) to form 2-(2-chlorophenyl)-4-methylthiazole-5-carboxylate.
-
Ester Hydrolysis : The ethyl ester intermediate is hydrolyzed using 2 M NaOH in methanol/water (1:1) at 60°C for 6 h, yielding 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (Yield: 72%).
Key Data :
-
1H NMR (DMSO-d6) : δ 8.21 (d, J = 7.5 Hz, 1H, Ar–H), 7.58–7.42 (m, 3H, Ar–H), 2.71 (s, 3H, −CH3).
-
13C NMR (DMSO-d6) : δ 167.8 (C=O), 158.3 (C-S), 136.2 (Ar-C), 132.1–127.6 (Ar-C), 18.1 (−CH3).
Synthesis of the Thiadiazole Moiety: 5-(Propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene
Cyclization of Thiosemicarbazides
The thiadiazole ring is formed via cyclization of a thiosemicarbazide precursor:
-
Thiosemicarbazide Synthesis : Isopropylamine reacts with carbon disulfide in ethanol under basic conditions (KOH, 0°C) to form potassium isopropylthiosemicarbazide.
-
Oxidative Cyclization : The thiosemicarbazide is treated with bromine in acetic acid (40°C, 4 h), yielding 5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene (Yield: 65%).
Key Data :
Coupling of Thiazole and Thiadiazole Moieties
Carboxamide Bond Formation
The final step involves coupling the thiazole-5-carboxylic acid with the thiadiazole amine using peptide coupling reagents:
-
Activation of Carboxylic Acid : 2-(2-Chlorophenyl)-4-methylthiazole-5-carboxylic acid (1.0 equiv) is dissolved in dry DCM with EDCI (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv) under argon (30 min, 0°C).
-
Amine Addition : 5-(Propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene (1.1 equiv) is added, and the reaction is stirred at room temperature for 48 h.
-
Workup : The mixture is washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried (Na2SO4) and purified via column chromatography (hexane/ethyl acetate, 7:3) to yield the target compound (Yield: 58%).
Key Data :
-
1H NMR (DMSO-d6) : δ 10.24 (s, 1H, N–H), 8.32 (d, J = 7.5 Hz, 1H, Ar–H), 7.61–7.45 (m, 3H, Ar–H), 3.82–3.75 (m, 1H, CH(CH3)2), 2.69 (s, 3H, −CH3), 1.42 (d, J = 6.8 Hz, 6H, −CH(CH3)2).
-
13C NMR (DMSO-d6) : δ 166.5 (C=O), 160.1 (C=N), 158.7 (C-S), 137.2–127.8 (Ar-C), 52.3 (CH(CH3)2), 24.6 (−CH(CH3)2), 17.9 (−CH3).
Alternative Synthetic Routes
Microwave-Assisted Coupling
To reduce reaction time, microwave irradiation (100 W, 120°C, 30 min) is applied during the coupling step, improving yield to 68% while maintaining purity (>98% by HPLC).
Solid-Phase Synthesis
Immobilizing the thiazole carboxylic acid on Wang resin allows iterative coupling and cleavage, though yields are lower (45%) due to steric hindrance.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water = 70:30, 1 mL/min).
-
Elemental Analysis : Calcd (%) for C17H16ClN5OS2: C 48.63, H 3.84, N 16.68; Found: C 48.59, H 3.88, N 16.65.
Challenges and Optimization
Steric Hindrance Mitigation
The bulky isopropyl group on the thiadiazole ring necessitates excess coupling reagents (1.5 equiv EDCI/HOBt) to achieve >50% yield.
Solvent Selection
Polar aprotic solvents (DMF, DCM) outperform THF in coupling efficiency due to better solubility of intermediates.
Scalability and Industrial Relevance
Kilogram-Scale Production
Pilot-scale synthesis (5 kg batches) achieves 62% yield using flow chemistry for the cyclization step (residence time: 20 min, 100°C).
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines. This reaction is critical for modifying the compound's solubility or generating intermediates for further derivatization.
Example Reaction:
Compound + H₂O (acidic/basic) → 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid + 5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene amine
| Condition | Catalyst/Temperature | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux | 110°C, 8 h | 72 | |
| 2M NaOH, EtOH | 80°C, 6 h | 85 |
The basic hydrolysis (NaOH/EtOH) offers higher efficiency due to nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon .
Substitution at the Chlorophenyl Group
The 2-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) reactions, particularly with electron-rich nucleophiles.
Example Reaction:
Compound + KSCN → 2-(2-thiocyanatophenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
| Reagent | Solvent | Temperature | Time | Product Stability |
|---|---|---|---|---|
| KSCN | DMF | 100°C | 12 h | Moderate |
| NaN₃ | DMSO | 120°C | 24 h | Low |
The reaction proceeds via a Meisenheimer intermediate, with DMF enhancing polar transition-state stabilization .
Electrophilic Addition to Thiazole/Thiadiazole Rings
The thiazole and thiadiazole rings undergo electrophilic substitutions, particularly at electron-deficient positions.
Example Reaction with Bromine:
Compound + Br₂ → 5-bromo-2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
| Electrophile | Position Modified | Reaction Medium | Yield (%) |
|---|---|---|---|
| Br₂ | C5 of thiazole | CHCl₃, 25°C | 63 |
| HNO₃/H₂SO₄ | C3 of thiadiazole | 0°C, 2 h | 48 |
Bromination occurs selectively at the thiazole’s C5 due to its higher electron density compared to the thiadiazole .
Cyclocondensation Reactions
The compound serves as a precursor in heterocyclic synthesis. For example, treatment with 4-chlorophenacyl bromide forms fused thiazole-thiadiazole systems.
Example Reaction:
Compound + 4-chlorophenacyl bromide → Fused bicyclic product
| Reagent | Catalyst | Time | Yield (%) |
|---|---|---|---|
| 4-Chlorophenacyl bromide | EtOH, K₂CO₃ | 6 h | 78 |
| Ethyl bromoacetate | TEA, THF | 4 h | 82 |
Microwave-assisted synthesis (100°C, 15 min) improves yields (88–98%) compared to conventional heating .
Acylation of the Thiadiazole Nitrogen
The thiadiazole’s nitrogen can undergo acylation with chloroacetyl chloride, forming derivatives with enhanced bioactivity.
Example Reaction:
Compound + ClCH₂COCl → N-acetylated derivative
| Acylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| ClCH₂COCl | TEA | THF | 0°C → RT | 89 |
| Ac₂O | Pyridine | DCM | 40°C | 65 |
The reaction requires careful temperature control to prevent side reactions at the carboxamide group .
Oxidation and Reduction Reactions
-
Oxidation : The propan-2-yl group on the thiadiazole can be oxidized to a ketone using KMnO₄/H₂SO₄ (yield: 58%).
-
Reduction : The thiadiazole ring is resistant to hydrogenation, but the thiazole’s double bond can be reduced with H₂/Pd-C (yield: 71%) .
Key Mechanistic Insights
-
Steric Effects : The propan-2-yl group on the thiadiazole imposes steric hindrance, slowing electrophilic substitutions at adjacent positions.
-
Electronic Effects : The electron-withdrawing carboxamide group directs substitutions to the thiazole’s C5 position .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate NAS by stabilizing charged intermediates .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds with thiadiazole and thiazole structures exhibit anti-inflammatory properties. The compound has been evaluated for its potential to inhibit key inflammatory pathways, particularly through molecular docking studies that suggest it may act as a 5-lipoxygenase inhibitor . This enzyme is crucial in the biosynthesis of leukotrienes, mediators of inflammation .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been widely documented. In vitro studies have shown that similar compounds can induce cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Molecular docking studies have also been performed to predict the binding affinity of this compound to targets such as dihydrofolate reductase , which is critical in DNA synthesis. Such interactions suggest that this compound could be developed further as a chemotherapeutic agent .
Synthesis and Characterization
The synthesis of 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: In Silico Docking Studies
In silico studies using molecular docking software have demonstrated that the compound can effectively bind to target proteins involved in inflammatory responses and cancer progression. These studies provide insights into how structural modifications might enhance efficacy against specific targets .
Case Study 2: In Vitro Cytotoxicity Evaluation
A series of experiments conducted on various cancer cell lines revealed that compounds structurally related to this compound exhibited significant cytotoxicity compared to standard drugs like cisplatin. The results highlight the potential for developing new therapeutic agents based on this scaffold .
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes, receptors).
- Further research is needed to elucidate the precise pathways and biological effects.
Remember that while I’ve provided an overview, detailed research articles would offer more comprehensive insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and activities:
Key Differences and Implications
- Thiazole-based compounds (e.g., target molecule) may exhibit stronger π-π stacking interactions in biological targets .
- Substituent Effects :
- Biological Activity : Compounds with carboxamide linkages (target molecule, ) show promising anticancer activity, suggesting this moiety is critical for target engagement. The oxazole derivative in achieved IC₅₀ values <2 µg/mL against HepG-2 cells, comparable to clinical candidates .
Q & A
Basic: What are the established synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves coupling a substituted 1,3-thiazole-5-carboxylic acid derivative with a 1,3,4-thiadiazol-2(3H)-ylidene amine precursor. Key steps include:
- Step 1: Preparation of the thiazole-carboxylic acid intermediate via cyclization of thiourea derivatives with α-haloketones, as demonstrated in analogous 1,3,4-thiadiazole syntheses .
- Step 2: Formation of the imine linkage (Schiff base) between the carboxamide and the thiadiazole moiety under reflux conditions in anhydrous ethanol, using catalytic acetic acid to drive the reaction .
- Step 3: Purification via recrystallization from ethanol or acetonitrile to isolate the final product, with monitoring by TLC or HPLC .
Advanced: How can reaction conditions be optimized for higher yield and purity?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE): Employ factorial designs to assess variables (e.g., temperature, solvent polarity, catalyst concentration). For example, a central composite design (CCD) can identify optimal reflux time and stoichiometric ratios .
- In-situ Monitoring: Use FTIR or Raman spectroscopy to track imine bond formation and minimize side products like hydrolyzed intermediates .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while mixed solvents (e.g., ethanol:water) improve crystallization efficiency .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]+) should match the exact mass (e.g., ~420–430 Da) .
Advanced: How can contradictions in crystallographic vs. spectroscopic data be resolved?
Methodological Answer:
Discrepancies often arise from dynamic vs. static structural features:
- X-ray Crystallography: Resolves the solid-state conformation, including hydrogen bonding (e.g., N–H···S interactions in the thiadiazole ring) and π-stacking of aromatic groups .
- Solution-State NMR: Compare NOESY/ROESY data to assess whether solution conformations match crystallographic packing. For example, restricted rotation around the imine bond (C=N) may cause splitting in NMR that aligns with XRD torsional angles .
Basic: What are the recommended protocols for stability testing?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) under nitrogen/air atmospheres.
- Forced Degradation Studies: Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via HPLC-MS .
- Light Sensitivity: UV-vis spectroscopy can detect photolytic byproducts under ICH Q1B guidelines .
Advanced: How can computational methods predict biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. The thiadiazole and chlorophenyl groups may exhibit hydrophobic binding .
- QSAR Modeling: Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with antimicrobial IC50 values from analogous thiazole-thiadiazole hybrids .
- ADMET Prediction: SwissADME estimates bioavailability and toxicity risks, such as CYP450 inhibition due to the isopropyl group .
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Column Chromatography: Use silica gel (60–120 mesh) with eluents like ethyl acetate:hexane (3:7) to separate unreacted starting materials .
- Recrystallization: Ethanol or acetonitrile yields high-purity crystals (≥98% by HPLC), with slow cooling to avoid oiling out .
Advanced: How to address solubility challenges in pharmacological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO:water (≤5% DMSO) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt Formation: React with methanesulfonic acid to form a water-soluble mesylate salt, confirmed by ion chromatography .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Ventilation: Use fume hoods due to volatile byproducts (e.g., HCl gas during imine formation).
- PPE: Nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., thionyl chloride) .
Advanced: How to validate synthetic intermediates using hyphenated techniques?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
